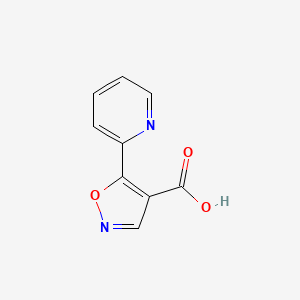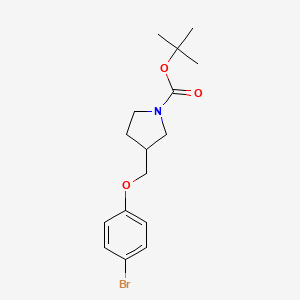
4-Chloro-6-(pyridin-3-yl)pyrimidine
概要
説明
“4-Chloro-6-(pyridin-3-yl)pyrimidine” is a chemical compound that is used as an intermediate in the synthesis of various pharmaceutical drugs . It is a white to off-white powder .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of organolithium reagents and nucleophilic attack on pyrimidines . Another method involves the synthesis of tyrosine kinase inhibitors . The synthesis process is complex and requires precise control over the reaction conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted at the 4-position with a pyridin-3-yl group and at the 6-position with a chlorine atom .
Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution (SNAr) reactions due to the electron-deficient character of the pyrimidine ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder . It has a melting point of 183-184°C and a predicted boiling point of 289.2±50.0 °C. Its predicted density is 1.61±0.1 g/cm3 .
科学的研究の応用
Nonlinear Optical Properties and Medicinal Chemistry
4-Chloro-6-(pyridin-3-yl)pyrimidine is a compound of interest in both medicinal chemistry and materials science, particularly in the context of its structural and electronic properties which lend themselves to various applications. One notable area is the study of pyrimidine derivatives for their nonlinear optical (NLO) properties, which are significant for optoelectronic applications. For instance, Hussain et al. (2020) explored thiopyrimidine derivatives, closely related to this compound, demonstrating their potential in NLO applications due to their promising electronic and structural properties. These findings suggest that derivatives of this compound could exhibit considerable NLO character, making them suitable for high-tech applications in the field of optoelectronics (Hussain et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
In the realm of organic electronics, this compound and its derivatives have found application in the development of organic light-emitting diodes (OLEDs). Chang et al. (2013) synthesized new classes of heteroleptic Ir(III) metal complexes using pyrimidine chelates, leading to high-performance sky-blue- and white-emitting OLEDs. These compounds, including those derived from pyrimidine, showcased strong emission and high quantum yields, indicating their utility in creating more efficient and versatile OLED devices (Chang et al., 2013).
Synthesis of Anticancer Intermediates
The chemical versatility of this compound allows for its use in synthesizing intermediates for anticancer drugs. Zhang et al. (2019) reported on a high-yield synthetic method for producing 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in the development of small molecule anticancer drugs. This underscores the importance of pyrimidine derivatives in pharmaceutical synthesis, offering pathways to new therapeutic agents (Zhang et al., 2019).
Antimicrobial Applications
Additionally, pyrimidine derivatives have been investigated for their antimicrobial properties. Rathod and Solanki (2018) synthesized new pyrimidine compounds, demonstrating their potential in antimicrobial applications. Such research highlights the broad spectrum of biological activities that pyrimidine derivatives, including this compound, may possess, offering valuable insights into their use in developing new antimicrobial agents (Rathod & Solanki, 2018).
作用機序
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
It is known that in the suzuki–miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .
Pharmacokinetics
It is known that the compound is stable and can be stored at room temperature .
Result of Action
It is known that pyrimidinamine derivatives, which are structurally similar to 4-chloro-6-(pyridin-3-yl)pyrimidine, have excellent biological activity .
Safety and Hazards
将来の方向性
“4-Chloro-6-(pyridin-3-yl)pyrimidine” and its derivatives have shown potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, future research may focus on exploring its therapeutic potential and developing more effective synthesis methods.
特性
IUPAC Name |
4-chloro-6-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQUMHBEXDOVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)

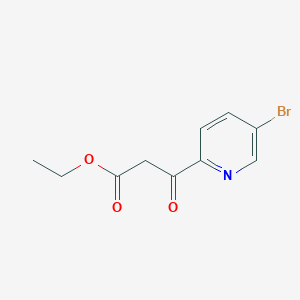

![1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B3174656.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine](/img/structure/B3174659.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B3174661.png)
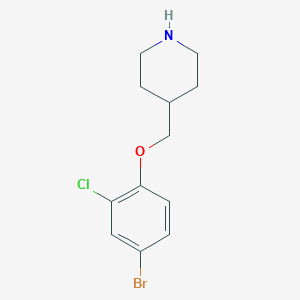
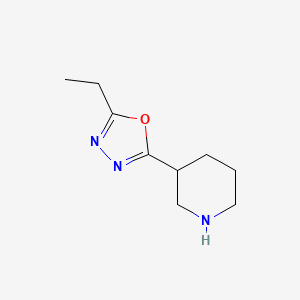
![2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3174679.png)
